

synthesis of 1,2-diethoxy-4-nitrobenzene from 1,2-diethoxybenzene

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Compound of Interest

Compound Name: 1,2-Diethoxybenzene

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Synthesis of 1,2-Diethoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-diethoxy-4-nitrobenzene from **1,2-diethoxybenzene**, providing a comprehensive overview of the reaction, including optimal conditions, a detailed experimental protocol, and relevant quantitative data. This guide is intended to be a valuable resource for professionals in chemical research and pharmaceutical development.

Reaction Overview and Mechanism

The synthesis of 1,2-diethoxy-4-nitrobenzene from **1,2-diethoxybenzene** is achieved through an electrophilic aromatic substitution reaction, specifically nitration. In this reaction, the benzene ring of **1,2-diethoxybenzene** is attacked by a nitronium ion (NO_2^+), which is generated *in situ* from nitric acid in the presence of a strong acid catalyst, such as acetic acid. The ethoxy groups ($-\text{OCH}_2\text{CH}_3$) are ortho-, para-directing and activating, leading to the preferential substitution of the nitro group at the para position (position 4) relative to the ethoxy groups, due to steric hindrance at the ortho positions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,2-diethoxy-4-nitrobenzene.

Parameter	Value	Reference
Optimal Reactant Molar Ratio	1 (1,2-diethoxybenzene) : 1.2 (Nitric Acid)	[1]
Reaction Temperature	20°C	[1]
Reaction Time	30 minutes	[1]
Solvent	Acetic Acid (25 mL)	[1]
Reported Yield	99%	[1]
Molecular Formula	$C_{10}H_{13}NO_4$	
Molecular Weight	211.21 g/mol	
Appearance	Not explicitly stated, likely a crystalline solid	

Experimental Protocol

This protocol is based on the optimal conditions reported in the literature and incorporates general procedures for nitration reactions.[1]

3.1. Materials and Reagents

- **1,2-Diethoxybenzene**
- Concentrated Nitric Acid (ensure appropriate concentration is used)
- Glacial Acetic Acid
- Ice
- Deionized Water
- Sodium Bicarbonate (saturated aqueous solution)

- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
- Ethanol or other suitable solvent for recrystallization

3.2. Procedure

- Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 25 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5°C. Slowly add the required amount of concentrated nitric acid (to achieve a 1:1.2 molar ratio with **1,2-diethoxybenzene**) to the acetic acid with constant stirring. Maintain the temperature below 10°C during the addition.
- Nitration Reaction: Dissolve the desired amount of **1,2-diethoxybenzene** in a separate flask. Slowly add the **1,2-diethoxybenzene** solution to the pre-cooled nitrating mixture dropwise using the dropping funnel. The reaction temperature should be maintained at 20°C.[1]
- Reaction Monitoring: Stir the reaction mixture at 20°C for 30 minutes.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude 1,2-diethoxy-4-nitrobenzene.
- Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture to neutralize the excess acid. Be cautious as this will cause gas evolution (CO₂).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) three times.
- Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude 1,2-diethoxy-4-nitrobenzene can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Characterization Data (Analogous Compound)

Specific ^1H and ^{13}C NMR data for 1,2-diethoxy-4-nitrobenzene were not readily available in the searched literature. However, the spectral data for the closely related compound, 1,2-dimethoxy-4-nitrobenzene, can provide an expected pattern for the signals.[\[2\]](#)

Expected ^1H NMR Spectral Features for 1,2-Diethoxy-4-nitrobenzene:

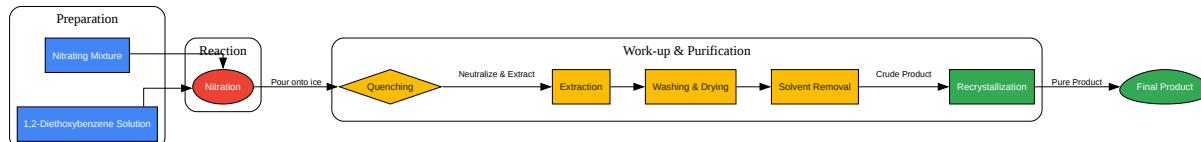
- A triplet and a quartet for each of the two ethoxy groups.
- Signals in the aromatic region corresponding to the three protons on the benzene ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton between the two ethoxy groups, and the proton ortho to the second ethoxy group.

Expected ^{13}C NMR Spectral Features for 1,2-Diethoxy-4-nitrobenzene:

- Signals for the two carbons of each ethoxy group.
- Six signals in the aromatic region corresponding to the six carbons of the benzene ring. The carbon attached to the nitro group will be significantly downfield.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 1,2-diethoxy-4-nitrobenzene.



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Caption: Experimental workflow for the synthesis of 1,2-diethoxy-4-nitrobenzene.

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References

- 1. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]
- 2. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
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